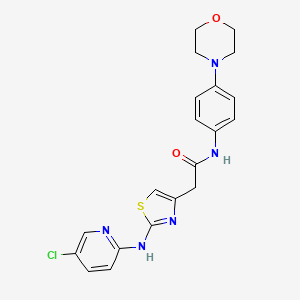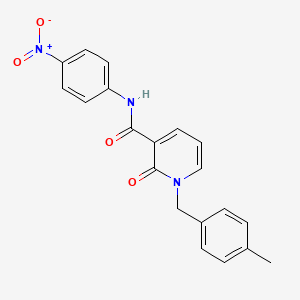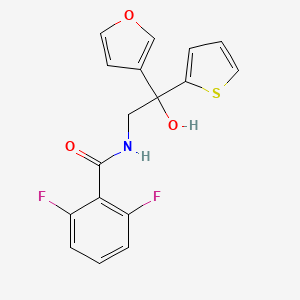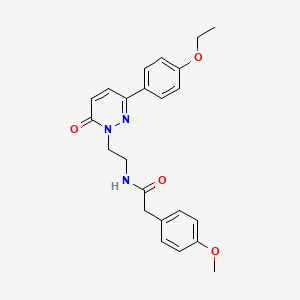![molecular formula C24H42N4 B2661867 [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine CAS No. 193821-03-3](/img/structure/B2661867.png)
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a compound that features a benzotriazole moiety substituted with a methyl group at the 5-position and a dioctylamine group at the 1-position. Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, medicinal chemistry, and material sciences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine typically involves the reaction of 5-methyl-1H-benzotriazole with dioctylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the amine group of dioctylamine attacks the benzotriazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
科学研究应用
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine has several scientific research applications:
作用机制
The mechanism of action of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The dioctylamine group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
相似化合物的比较
Similar Compounds
5-Methyl-1H-benzotriazole: A simpler derivative with similar corrosion inhibition properties.
Tolyltriazole: Another benzotriazole derivative used as a corrosion inhibitor.
Benzimidazole: Shares structural similarities and is used in medicinal chemistry.
Uniqueness
[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is unique due to the presence of the dioctylamine group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature distinguishes it from simpler benzotriazole derivatives and contributes to its diverse applications in various fields .
属性
IUPAC Name |
N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4/c1-4-6-8-10-12-14-18-27(19-15-13-11-9-7-5-2)21-28-24-17-16-22(3)20-23(24)25-26-28/h16-17,20H,4-15,18-19,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHSUIQJWLNSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CN1C2=C(C=C(C=C2)C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2661784.png)
![methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2661785.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2661791.png)

![4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile](/img/structure/B2661795.png)





![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)

